1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-3-carboxamide

Medicinal chemistry Structure-activity relationship Piperidine carboxamide

1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-3-carboxamide (CAS 1223888-35-4) is a synthetic heterocyclic small molecule with the molecular formula C₁₃H₁₇ClN₄O and a molecular weight of 280.75 g/mol. The compound belongs to the piperidine-3-carboxamide class, featuring a 6-chloropyridazin-3-yl substituent at the piperidine nitrogen and an N-cyclopropyl carboxamide at the 3-position.

Molecular Formula C13H17ClN4O
Molecular Weight 280.75 g/mol
Cat. No. B12221303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloropyridazin-3-yl)-N-cyclopropylpiperidine-3-carboxamide
Molecular FormulaC13H17ClN4O
Molecular Weight280.75 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3CC3
InChIInChI=1S/C13H17ClN4O/c14-11-5-6-12(17-16-11)18-7-1-2-9(8-18)13(19)15-10-3-4-10/h5-6,9-10H,1-4,7-8H2,(H,15,19)
InChIKeyVXTCGNVDZLLFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-3-carboxamide: Structural and Physicochemical Baseline for Procurement Decisions


1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-3-carboxamide (CAS 1223888-35-4) is a synthetic heterocyclic small molecule with the molecular formula C₁₃H₁₇ClN₄O and a molecular weight of 280.75 g/mol [1]. The compound belongs to the piperidine-3-carboxamide class, featuring a 6-chloropyridazin-3-yl substituent at the piperidine nitrogen and an N-cyclopropyl carboxamide at the 3-position. This substitution pattern distinguishes it from the more commonly cataloged 4-carboxamide regioisomer (CAS 303149-97-5) and from N-unsubstituted or N-alkyl analogs. The 6-chloropyridazine motif has been associated with affinity for neuronal nicotinic acetylcholine receptors (nAChRs) in related scaffold contexts [2], though direct biological characterization data for this specific compound remains limited in the public domain. Its structural features position it as a candidate for medicinal chemistry exploration in receptor modulation programs.

Why 1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-3-carboxamide Cannot Be Replaced by Common Piperidine Carboxamide Analogs


Procurement decisions for 6-chloropyridazinyl-piperidine carboxamides must account for regioisomeric and N-substitution differences that alter physicochemical properties, molecular recognition, and synthetic tractability. The 3-carboxamide regioisomer positions the hydrogen-bonding carboxamide vector differently in 3D space compared to the 4-carboxamide analog (CAS 303149-97-5) [1], which may affect target binding geometry in receptor pockets. The N-cyclopropyl group introduces conformational constraint and increased lipophilicity (predicted XLogP3 of the unsubstituted 4-carboxamide analog is 0.6) relative to primary amide or N-methyl variants. Literature on 6-chloropyridazin-3-yl derivatives demonstrates that subtle changes to the amine-containing ring system (e.g., piperazine vs. homopiperazine vs. diazabicyclo scaffolds) produce nanomolar-range variations in nAChR binding affinity [2], establishing that in-class substitution patterns are not interchangeable. These structural distinctions are critical for programs requiring precise pharmacophoric geometries or specific ADME profiles.

Quantitative Differentiation Evidence for 1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-3-carboxamide Relative to Analogs


Regioisomeric Carboxamide Position: 3-Carboxamide vs. 4-Carboxamide Structural Comparison

The target compound bears the carboxamide group at the piperidine 3-position, whereas the most closely related cataloged analog, 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide (CAS 303149-97-5), carries it at the 4-position [1]. This regioisomeric difference alters the spatial orientation of the hydrogen-bond donor/acceptor pharmacophore relative to the 6-chloropyridazine ring. While direct comparative activity data are not publicly available, the 3-position substitution introduces a chiral center (absent in the 4-carboxamide) that may be exploited for enantioselective target engagement.

Medicinal chemistry Structure-activity relationship Piperidine carboxamide

N-Cyclopropyl Amide Substitution: Conformational Constraint vs. Primary Amide Analogs

The N-cyclopropyl group on the carboxamide introduces conformational restriction and increased lipophilicity compared to the unsubstituted primary amide found in 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide (XLogP3 = 0.6) [1]. Cyclopropyl amides are known to reduce N-H hydrogen-bond donor capacity while increasing metabolic stability relative to unsubstituted amides in many chemotypes. The additional carbon atoms (C₃H₅ vs. H) also increase molecular weight by approximately 40 Da.

Medicinal chemistry Conformational restriction Cyclopropyl amide

Patent Landscape: Piperidine Carboxamide SCD1 Inhibitor Series and Hsp70 Modulation Context

The target compound falls within the generic scope of two patent families. US 9102669 B2 discloses substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors . Separately, US 20160318896 claims piperidine carboxamide compounds with 6-chloropyridazin-3-yl as an allowed R₁ aromatic heterocyclyl group for Hsp70 modulation and drug-resistant tumor applications [1]. The N-cyclopropyl substitution on the 3-carboxamide distinguishes this compound from exemplified analogs in both patent families, potentially offering freedom-to-operate advantages for derivative development programs.

SCD1 inhibition Hsp70 modulation Patent differentiation

Recommended Application Scenarios for 1-(6-Chloropyridazin-3-yl)-N-cyclopropylpiperidine-3-carboxamide Based on Available Evidence


Chiral SAR Exploration in nAChR or GPCR Ligand Optimization Programs

The 3-carboxamide piperidine scaffold introduces a stereogenic center not present in 4-carboxamide analogs, enabling enantioselective structure-activity relationship studies. Combined with the 6-chloropyridazine moiety, which has demonstrated nanomolar nAChR affinity in related diamine scaffolds [1], this compound can serve as a chiral lead-like starting point for receptor modulation programs targeting α4β2 nAChR or other CNS receptors.

Metabolic Stability Screening of N-Cyclopropyl Amide vs. Primary Amide Congeners

The N-cyclopropyl substitution is expected to confer differential metabolic stability compared to primary amide analogs (e.g., 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide, MW 240.69 g/mol) [2]. Procurement of this compound enables paired microsomal or hepatocyte stability assays to quantify the metabolic advantage of the cyclopropyl amide motif within the 6-chloropyridazine-piperidine chemotype.

Hsp70 or SCD1 Inhibitor Hit Expansion with Patent-Differentiated Chemotypes

Given that the compound falls within the generic Markush claims of both SCD1 inhibitor (US 9102669 B2) and Hsp70 modulator (US 20160318896) patent families but is not specifically exemplified [3], it is suitable as a commercially available starting material for hit expansion campaigns seeking novel composition-of-matter positions in these therapeutic areas.

Physicochemical Property Benchmarking in Piperidine Carboxamide Library Design

With a molecular weight of 280.75 g/mol and a 6-chloropyridazine moiety, this compound occupies a distinct physicochemical space relative to the 4-carboxamide analog (MW 240.69, XLogP3 0.6) [2]. It can serve as a benchmarking standard for library design efforts that aim to modulate lipophilicity, hydrogen-bonding capacity, and molecular weight within piperidine carboxamide series.

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